Dimethyl 5-(bromomethyl)isophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVCUVXGMLDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 5-(bromomethyl)isophthalate
Abstract
This guide provides a comprehensive technical overview of the synthesis of dimethyl 5-(bromomethyl)isophthalate from its precursor, dimethyl 5-methylisophthalate. The synthesis proceeds via a benzylic, free-radical bromination, a cornerstone reaction in modern organic synthesis. This document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, discusses critical safety considerations, and outlines methods for product characterization. Designed for researchers and professionals in chemical and pharmaceutical development, this paper emphasizes the causal relationships behind procedural steps to ensure reproducibility and high-yield synthesis of this valuable chemical intermediate.
Introduction and Strategic Importance
This compound is a pivotal bifunctional building block. Its structure, featuring a reactive benzylic bromide and two methyl ester groups on an aromatic core, makes it an exceptionally versatile intermediate. It is extensively used in the synthesis of more complex molecules, including:
-
Supramolecular Chemistry: The molecule serves as a precursor for sophisticated ligands that direct the self-assembly of highly ordered, functional structures like metal-organic frameworks (MOFs) and hydrogen-bonded polymers.[1]
-
Polymer Science: It acts as a key intermediate for modifiers in polymers such as polyesters and polyamides.[2]
-
Pharmaceutical and Agrochemical Synthesis: The isophthalate framework is a common scaffold in the development of novel therapeutic agents and agricultural chemicals.[2]
The conversion of the chemically stable methyl group in dimethyl 5-methylisophthalate to a reactive bromomethyl group unlocks its synthetic potential. This guide focuses on the most efficient and selective method for this transformation: the Wohl-Ziegler reaction.[3]
Mechanistic Deep Dive: Free-Radical Benzylic Bromination
The selective bromination of the benzylic methyl group in the presence of two electron-withdrawing ester groups is achieved through a free-radical chain reaction.[4] Understanding this mechanism is critical for optimizing reaction conditions and minimizing side products.
Core Principles:
-
Reagent Selection: The reaction employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored over elemental bromine (Br₂) because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture. This is crucial for preventing competitive and undesirable electrophilic aromatic substitution on the benzene ring.[5]
-
Radical Initiation: The reaction requires a radical initiator to start the chain process. Common initiators include benzoyl peroxide or azobisisobutyronitrile (AIBN), which decompose under thermal or photochemical conditions to produce initial radicals.[5][6]
-
Benzylic Selectivity: The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond yields a benzylic radical, which is highly stabilized by resonance with the adjacent benzene ring. This energetic favorability directs the bromine radical to abstract a hydrogen atom exclusively from the methyl group.[7]
The reaction proceeds through three distinct stages:
-
Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating, forming initial radicals. These radicals react with NBS or trace HBr to generate the key chain-propagating species, a bromine radical (Br•).[4]
-
Propagation: This is a self-sustaining cycle.
-
Step 2a: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of dimethyl 5-methylisophthalate, forming hydrogen bromide (HBr) and a resonance-stabilized benzylic radical.[4][8]
-
Step 2b: The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the final product, this compound, and a new bromine radical (Br•), which continues the chain.[8]
-
-
Termination: The chain reaction concludes when two radical species combine, quenching their reactivity. This can occur between two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.[4][9]
Validated Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations should be conducted within a certified chemical fume hood.
Materials and Equipment
-
Reagents: Dimethyl 5-methylisophthalate, N-Bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride (or a safer alternative like acetonitrile), Dichloromethane, Saturated Sodium Bicarbonate solution, Saturated Sodium Thiosulfate solution, Brine, Anhydrous Magnesium Sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, separatory funnel, Büchner funnel, rotary evaporator, recrystallization glassware.
Quantitative Data Summary
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount | Notes |
| Dimethyl 5-methylisophthalate | 208.21 | 1.0 | (user defined) | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | (calc.) | Brominating Agent |
| Benzoyl Peroxide | 242.23 | 0.02 | (calc.) | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.81 | - | (sufficient volume) | Solvent |
Table 1: Summary of Reagents and Molar Equivalents.
Step-by-Step Synthesis Workflow
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add dimethyl 5-methylisophthalate, N-bromosuccinimide (1.1 eq), benzoyl peroxide (0.02 eq), and the solvent (e.g., carbon tetrachloride).
-
Heating and Reflux: Submerge the flask in a heating mantle and bring the mixture to a gentle reflux (approx. 77°C for CCl₄). Maintain reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by observing the dense succinimide byproduct, which will float to the surface upon completion.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. Filter the mixture through a Büchner funnel to remove the white succinimide precipitate. Wash the precipitate with a small amount of cold solvent.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium thiosulfate solution (to quench any remaining bromine).
-
Saturated sodium bicarbonate solution (to neutralize any acidic byproducts).
-
Water.
-
Brine (to aid in phase separation).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot acetone and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified white crystals by filtration.[1]
Product Characterization and Validation
Confirming the structure and purity of the final product is a critical, self-validating step of the protocol.
| Property | Dimethyl 5-methylisophthalate | This compound |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₁BrO₄[10] |
| Molar Mass ( g/mol ) | 208.21 | 287.11[11] |
| Appearance | White Solid | White Solid |
| Melting Point (°C) | 66-68 | 123-126[1][12] |
| Storage | Room Temperature | 2-8°C under inert gas[1][10] |
Table 2: Physicochemical Properties of Starting Material and Product.
-
¹H NMR Spectroscopy: The most definitive method for confirming the conversion is ¹H NMR. The spectrum of the starting material, dimethyl 5-methylisophthalate, will show a characteristic singlet for the methyl protons (-CH₃) at approximately 2.4 ppm and a singlet for the two equivalent methoxy groups (-OCH₃) at around 3.9 ppm.[13] Upon successful bromination, the product's spectrum will show the disappearance of the -CH₃ singlet and the appearance of a new singlet corresponding to the bromomethyl protons (-CH₂Br) shifted downfield to approximately 4.5-4.7 ppm.[11] The methoxy proton signal will remain.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The spectrum will display a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.
-
Melting Point: The melting point of the purified product should be sharp and within the literature range of 123-126°C.[1][12] A broad or depressed melting point would indicate the presence of impurities.
Critical Safety and Handling Protocols
Adherence to strict safety protocols is mandatory.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and an irritant to the skin, eyes, and respiratory system. It should always be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry, subjected to shock, or heated. It is typically supplied wetted with water to reduce its hazard. Keep away from combustible materials and sources of ignition.[15][16]
-
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. If used, extreme caution is necessary. Safer alternatives like acetonitrile should be considered.[6] All organic solvents should be handled in a well-ventilated fume hood away from open flames.
-
General Procedures: Always wear appropriate PPE.[16] Be prepared for potential exotherms, and have an appropriate quenching agent and spill kit readily available.
Conclusion
The synthesis of this compound via Wohl-Ziegler bromination of dimethyl 5-methylisophthalate is a robust and reliable transformation. By understanding the underlying free-radical mechanism, carefully selecting reagents, and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can consistently produce high-purity material. This, in turn, facilitates further research and development in the myriad of fields that rely on this versatile chemical intermediate.
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An In-depth Technical Guide to the Electrophilic Nature of the Bromomethyl Group in Isophthalate Derivatives
Abstract
This technical guide provides an in-depth exploration of the electrophilic character of the bromomethyl group when attached to an isophthalate scaffold. Isophthalate derivatives are pivotal in medicinal chemistry and materials science, often serving as rigid core structures or bivalent linkers. The introduction of a bromomethyl group transforms this scaffold into a potent electrophilic hub, enabling a wide range of synthetic modifications. This document elucidates the underlying electronic principles governing this reactivity, details the mechanistic dichotomy between SN1 and SN2 pathways, and provides field-proven protocols for synthesis, characterization, and application. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to harness the synthetic potential of these valuable intermediates.
The Bromomethyl Isophthalate: A Versatile Electrophilic Hub
The utility of a chemical scaffold is often defined by its capacity for controlled, selective functionalization. The isophthalate framework, a 1,3-disubstituted benzene ring, provides a rigid and predictable geometry. While stable, its synthetic utility is dramatically enhanced by the installation of reactive functional groups. Among the most versatile of these is the bromomethyl group (-CH₂Br).
The carbon atom of the bromomethyl group is a powerful electrophile for two primary reasons:
-
Benzylic Positioning: The carbon is directly attached to the aromatic ring, making it a "benzylic" carbon. This position is unique because it can stabilize both a partial positive charge in a transition state (SN2 reaction) and a full carbocation intermediate (SN1 reaction) through resonance with the π-system of the benzene ring. This inherent stability significantly lowers the activation energy for nucleophilic substitution compared to a standard primary alkyl halide.[1]
-
Inductive and Resonance Effects of Isophthalate Esters: The two ester groups on the isophthalate ring are strongly electron-withdrawing. They pull electron density out of the aromatic ring through both induction (via the sigma bonds) and resonance. This electron-deficient nature of the ring further polarizes the benzylic C-Br bond, increasing the partial positive charge (δ+) on the carbon and making it exceptionally susceptible to attack by nucleophiles.
This combination of benzylic stabilization and electron-withdrawing activation makes bromomethyl isophthalate derivatives highly effective alkylating agents, crucial for linking molecular fragments in drug discovery or building complex polymer architectures.[2][3]
Understanding the Mechanistic Landscape: SN1 vs. SN2 Pathways
The reaction of a bromomethyl isophthalate with a nucleophile can proceed through two distinct pathways: bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1). The preferred pathway is dictated by the reaction conditions, specifically the nature of the nucleophile, the solvent, and the steric environment.[4][5]
-
SN2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. This reaction proceeds with an inversion of stereochemistry if the carbon were chiral. For a primary benzylic halide like a bromomethyl derivative, this is often the dominant pathway, especially with strong, unhindered nucleophiles (e.g., thiolates, azides, primary amines) in polar aprotic solvents (e.g., DMF, Acetone).
-
SN1 Pathway: This pathway occurs in two steps. First, the C-Br bond breaks heterolytically to form a resonance-stabilized benzylic carbocation. Second, the nucleophile attacks the planar carbocation. This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents that can solvate both the cation and the leaving group.[5] While the primary nature of the bromomethyl group generally disfavors SN1, the high stability of the benzylic carbocation can make this pathway competitive under specific conditions.
The electron-withdrawing ester groups of the isophthalate ring have a nuanced effect: they enhance the electrophilicity of the carbon for an SN2 attack but can slightly destabilize the formation of a full carbocation, thereby often tipping the balance in favor of the SN2 mechanism.
Synthetic Strategies for Bromomethyl Isophthalate Derivatives
The most reliable method for synthesizing 5-(bromomethyl)isophthalate derivatives is through the free-radical bromination of a 5-methyl precursor, a reaction known as the Wohl-Ziegler bromination.[1] This method offers high selectivity for the benzylic position over aromatic bromination.
Experimental Protocol 1: Synthesis of Dimethyl 5-(bromomethyl)isophthalate
This protocol describes the synthesis from commercially available dimethyl 5-methylisophthalate.
Materials:
-
Dimethyl 5-methylisophthalate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or a greener alternative like ethyl acetate.
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dimethyl 5-methylisophthalate (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., CCl₄) to dissolve the starting material. Then, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq). Causality Note: AIBN is a thermal radical initiator. Upon heating, it generates radicals that initiate the chain reaction. NBS serves as the bromine source, maintaining a low, steady concentration of Br₂.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours. Insight: The reaction can be followed by observing the solid succinimide byproduct, which is denser than NBS and will sink.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a white crystalline solid (m.p. ~123°C).[6]
Applications in Drug Discovery and Medicinal Chemistry
The primary role of bromomethyl isophthalates in drug development is as a robust alkylating agent to covalently link different molecular fragments.[3] This is particularly valuable in the synthesis of complex molecules, including peptide conjugates and Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding moiety to a ligand for an E3 ubiquitin ligase.
The high reactivity of the bromomethyl group allows for efficient coupling with a variety of nucleophiles under mild conditions.[2]
Example Application: S-Alkylation of Cysteine
Peptides and proteins containing cysteine residues can be selectively modified at the thiol side chain. This is a common strategy for creating peptide-drug conjugates.
Table 1: Reactivity Profile with Common Nucleophiles
| Nucleophile Class | Example Nucleophile | Typical Conditions | Relative Rate | Product Type |
| Thiols | Cysteine, Glutathione | K₂CO₃, DMF, RT | Very Fast | Thioether |
| Amines | Benzylamine | Et₃N, CH₂Cl₂, RT | Fast | Secondary Amine |
| Phenols | 4-Methoxyphenol | Cs₂CO₃, Acetone, 50°C | Moderate | Aryl Ether |
| Carboxylates | Sodium Acetate | DMF, 60°C | Slow | Ester |
| Azides | Sodium Azide | Acetone/H₂O, RT | Fast | Alkyl Azide |
Essential Characterization Protocols
Verifying the structure and purity of the synthesized bromomethyl isophthalate is critical before its use in subsequent steps. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization.
Protocol 2: Spectroscopic and Mass-Spectrometric Verification
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the spectrum. The key diagnostic signal is a sharp singlet for the two protons of the -CH₂Br group, typically appearing around 4.5-4.8 ppm. The aromatic protons and methyl ester protons will also be present in their expected regions.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Acquire a ¹³C NMR spectrum from the same sample.
-
The carbon of the -CH₂Br group will appear as a distinct signal around 30-35 ppm.
-
-
MS (Mass Spectrometry):
-
Analyze the sample using a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br), providing definitive confirmation of successful bromination.
-
Table 2: Expected Spectroscopic Data for this compound
| Technique | Signal | Expected Chemical Shift / m/z | Description |
| ¹H NMR | -CH ₃ (Ester) | ~3.9 ppm (s, 6H) | Two equivalent methyl esters |
| ¹H NMR | -CH₂ Br | ~4.5 ppm (s, 2H) | Benzylic methylene protons |
| ¹H NMR | Ar-H | ~8.1-8.6 ppm (m, 3H) | Aromatic protons |
| ¹³C NMR | -C H₃ (Ester) | ~52 ppm | Methyl ester carbons |
| ¹³C NMR | -C H₂Br | ~32 ppm | Electrophilic benzylic carbon |
| ¹³C NMR | Ar-C | ~130-140 ppm | Aromatic carbons |
| ¹³C NMR | C =O (Ester) | ~165 ppm | Carbonyl carbons |
| MS (EI) | [M]⁺, [M+2]⁺ | 286, 288 | Molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes |
Troubleshooting and Advanced Insights
While powerful, the high reactivity of the bromomethyl group requires careful management to avoid unwanted side reactions.[7]
-
Problem: Hydrolysis: The product degrades over time, especially if exposed to moisture, forming the corresponding hydroxymethyl derivative.
-
Solution: Always store the product under an inert atmosphere (N₂) at low temperatures (2-8°C).[6] Use anhydrous solvents for all subsequent reactions.
-
-
Problem: Dimerization/Polymerization: In the presence of a base or certain nucleophiles, one molecule can act as a nucleophile to attack another, leading to oligomeric byproducts.
-
Solution: Use a slow addition of the bromomethyl isophthalate to a solution of the nucleophile. Maintain dilute conditions and control the temperature to minimize self-reaction.
-
-
Problem: Low Yield in Subsequent Step: The reaction with a desired nucleophile is sluggish or incomplete.
-
Solution: Ensure the nucleophile is sufficiently deprotonated and active. Consider using a stronger, non-nucleophilic base (e.g., Cs₂CO₃ instead of K₂CO₃) or a phase-transfer catalyst for biphasic reactions. Solvent choice is critical; polar aprotic solvents like DMF or DMSO often accelerate SN2 reactions.
-
Conclusion
Bromomethyl isophthalate derivatives represent a class of highly valuable and versatile intermediates in modern organic synthesis. Their enhanced electrophilicity, a direct consequence of the benzylic nature of the bromomethyl group and the electron-withdrawing character of the isophthalate core, makes them ideal candidates for constructing complex molecules through nucleophilic substitution reactions. A thorough understanding of the underlying reaction mechanisms, coupled with robust synthetic and characterization protocols, empowers researchers to effectively harness the reactivity of these compounds. By managing their inherent instability and selecting appropriate reaction conditions, scientists can leverage bromomethyl isophthalates to accelerate projects in drug discovery, materials science, and beyond.
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Trylska, J., et al. (2015). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. PLoS ONE, 10(9), e0137736. Retrieved from [Link]
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Fun, H. K., et al. (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1634-1638. Retrieved from [Link]
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LibreTexts Chemistry. (2021, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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PubMed. (n.d.). Crystal structure and rotational barrier of octakis(bromomethyl)naphthalene. Retrieved from [Link]
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Wang, Z., et al. (2019). Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. University Chemistry, 34(8), 52-58. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
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Van der Made, A. W., & Van der Made, R. H. (1993). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263. Retrieved from [Link]
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The Bromomethyl Group: A Cornerstone of Nucleophilic Substitution in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bromomethyl group, a seemingly simple functional moiety, stands as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Its inherent reactivity towards nucleophilic substitution renders it an invaluable tool for the construction of complex molecular architectures and the targeted modification of bioactive compounds. This guide provides a comprehensive exploration of the principles governing the reactivity of the bromomethyl group, delving into the mechanistic dichotomy of SN1 and SN2 pathways. We will dissect the critical factors that modulate this reactivity, including substrate structure, the nature of the nucleophile and leaving group, and solvent effects. Through a blend of theoretical grounding and practical insights, this document aims to equip researchers with the knowledge to strategically employ bromomethyl-containing compounds in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
The Unique Reactivity of the Bromomethyl Group: A Mechanistic Perspective
At its core, the reactivity of the bromomethyl group in nucleophilic substitution reactions stems from the polarization of the carbon-bromine bond. The electronegativity of the bromine atom draws electron density away from the adjacent carbon, rendering it electrophilic and susceptible to attack by electron-rich species, known as nucleophiles[1][2]. This fundamental principle gives rise to two distinct, yet sometimes competing, mechanistic pathways: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions.
The SN2 Pathway: A Concerted Dance
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group[3]. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular"[3]. For a primary substrate like a simple bromomethyl compound, the SN2 pathway is often favored due to the low steric hindrance around the reaction center[4][5].
The SN1 Pathway: A Stepwise Journey
In contrast, the SN1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate[6]. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the SN1 reaction is dependent only on the concentration of the substrate, making it a "unimolecular" process[6]. While less common for simple primary bromomethyl compounds, the SN1 pathway becomes significant, and even dominant, when the resulting carbocation is stabilized. This is particularly true for benzylic bromides, where the positive charge can be delocalized into the aromatic ring through resonance[7][8].
Modulating Reactivity: Key Factors in Experimental Design
The choice between SN1 and SN2 pathways, and the overall rate of reaction, is not arbitrary. It is a finely tuned interplay of several critical factors. A senior application scientist must understand and manipulate these factors to achieve the desired synthetic outcome.
Substrate Structure: The Steric and Electronic Landscape
The structure of the molecule containing the bromomethyl group is paramount.
-
Steric Hindrance: As the substitution on the carbon atom adjacent to the bromomethyl group increases, the rate of SN2 reactions decreases due to steric hindrance, which impedes the backside attack of the nucleophile[4][9][10]. Conversely, increased substitution stabilizes the formation of a carbocation, favoring the SN1 pathway[6].
-
Electronic Effects: The presence of electron-donating groups near the reaction center can stabilize a developing positive charge in the transition state of an SN1 reaction, thereby accelerating it. Conversely, electron-withdrawing groups destabilize the carbocation and favor the SN2 mechanism. The resonance stabilization of benzylic carbocations is a powerful example of this electronic effect[7].
| Substrate Type | Primary (e.g., CH₃Br) | Secondary | Tertiary (e.g., (CH₃)₃CBr) | Benzylic (e.g., PhCH₂Br) |
| Favored Pathway | SN2 | SN2 / SN1 | SN1 | SN1 or SN2 |
| Relative SN2 Rate | Fastest | Intermediate | Very Slow/No Reaction | Fast |
| Relative SN1 Rate | Very Slow/No Reaction | Intermediate | Fastest | Fast |
Table 1: Influence of Substrate Structure on Nucleophilic Substitution Pathways.
The Nucleophile: Strength and Concentration
The nature of the nucleophile plays a crucial role in determining the reaction mechanism and rate.
-
Nucleophilicity: Strong nucleophiles, which are typically strong bases with a high concentration of electron density (e.g., CN⁻, I⁻, RS⁻), favor the SN2 reaction by promoting a rapid backside attack[4][11][12]. Weak nucleophiles, such as water and alcohols, are less reactive and often favor the SN1 pathway, as they are not strong enough to initiate a concerted displacement and will wait for the formation of a carbocation[7].
-
Concentration: The rate of an SN2 reaction is directly proportional to the concentration of the nucleophile[3]. In contrast, the rate of an SN1 reaction is independent of the nucleophile's concentration[6].
The Leaving Group: The Art of a Graceful Exit
For a nucleophilic substitution to occur, the leaving group must depart. A good leaving group is one that is stable on its own, typically a weak base[6][11]. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can effectively stabilize the negative charge[11][12]. The leaving group ability of halogens follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with their basicity[11][12].
The Solvent: The Reaction's Environment
The solvent in which the reaction is conducted can have a profound impact on the reaction pathway.
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol have O-H or N-H bonds and can form hydrogen bonds. These solvents are excellent at solvating both cations and anions. They stabilize the carbocation intermediate in an SN1 reaction and also solvate the leaving group, facilitating its departure. Therefore, polar protic solvents strongly favor the SN1 mechanism[13][14]. They can hinder SN2 reactions by solvating the nucleophile, effectively "caging" it and reducing its reactivity[4][15].
-
Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds. They can solvate cations but are poor at solvating anions. This leaves the nucleophile relatively "naked" and highly reactive, thus strongly favoring the SN2 pathway[4][13][16].
Practical Applications in Drug Development and Organic Synthesis
The predictable and versatile reactivity of the bromomethyl group makes it a workhorse in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs). The introduction of a bromine atom can also be a strategic move in drug design to enhance therapeutic activity or modify metabolic pathways[17][18].
Synthesis of Key Pharmacophores
The bromomethyl group serves as a key electrophilic handle for the introduction of various functional groups. For instance, the reaction of a bromomethyl-containing aromatic compound with an amine is a common method for synthesizing benzylamines, a motif present in numerous biologically active molecules[19]. Similarly, reaction with cyanide provides a route to nitriles, which can be further elaborated into carboxylic acids, amines, or other functional groups.
A Self-Validating Experimental Protocol: Nucleophilic Substitution on Benzyl Bromide
To illustrate the practical application of these principles, a detailed, self-validating protocol for the SN2 reaction of benzyl bromide with sodium cyanide is provided below. The choice of a polar aprotic solvent (acetone) and a strong nucleophile (cyanide) ensures the SN2 pathway is favored.
Objective: To synthesize benzyl cyanide via an SN2 reaction.
Materials:
-
Benzyl bromide
-
Sodium cyanide
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve sodium cyanide in anhydrous acetone. Add benzyl bromide dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours[20].
-
Work-up: Cool the reaction mixture to room temperature. Remove the acetone using a rotary evaporator[20].
-
Extraction: Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel[20].
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine[20].
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product. The product can be further purified by distillation or chromatography if necessary.
Conclusion
The bromomethyl group is a powerful and versatile functional group in the arsenal of the modern synthetic and medicinal chemist. A thorough understanding of the mechanistic underpinnings of its reactivity in nucleophilic substitution reactions is essential for its effective utilization. By carefully considering the interplay of substrate structure, nucleophile strength, leaving group ability, and solvent choice, researchers can strategically control the outcome of these reactions to build complex molecules with precision and efficiency. This guide has provided a framework for understanding and applying these principles, empowering scientists to harness the full potential of the bromomethyl group in their pursuit of scientific discovery and the development of novel therapeutics.
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Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
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University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
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Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(25), 6455-6467. [Link]
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Chemistry LibreTexts. (2023, January 22). SN2. [Link]
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The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]
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Lecturio. (2025, December 15). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. [Link]
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Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]
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The Journal of Physical Chemistry A. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
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ResearchGate. (2025, August 6). NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise. [Link]
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Troubleshooting & Optimization
How to avoid the formation of dibromomethyl side-products during synthesis
Technical Support Center: Synthesis Troubleshooting
GUIDE: How to Avoid the Formation of Dibromomethyl Side-Products
Welcome to the technical support center. As Senior Application Scientists, we understand that unexpected side-products can be a significant source of frustration, leading to decreased yields and complex purification challenges. This guide is designed to provide you with in-depth, actionable strategies to prevent the formation of dibromomethyl impurities, a common issue in several key synthetic transformations. We will delve into the mechanistic origins of this problem and offer field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are dibromomethyl side-products and why are they problematic?
A1: Dibromomethyl side-products are molecules where two bromine atoms have been installed on a single methyl group (e.g., -CHBr₂). They are a common type of over-halogenation impurity. Their formation is problematic for several reasons:
-
Reduced Yield: The formation of the dibromo species consumes both the starting material and the brominating agent, directly lowering the yield of the desired monobrominated product.
-
Purification Challenges: Dibromomethyl compounds often have similar polarity and physical properties to their monobromomethyl counterparts, making them difficult to separate by standard techniques like column chromatography or recrystallization.[1][2]
-
Downstream Reactivity: The presence of a dibromomethyl group can lead to undesired reactivity in subsequent synthetic steps, potentially generating a new cascade of impurities.
Q2: In which reactions is the formation of dibromomethyl side-products most common?
A2: This issue is prevalent in two major classes of reactions:
-
α-Bromination of Methyl Ketones: The bromination of ketones at the carbon adjacent (alpha) to the carbonyl group.[3][4]
-
Radical Bromination of Benzylic or Allylic Methyl Groups: The substitution of a hydrogen with a bromine on a methyl group adjacent to an aromatic ring (benzylic) or a double bond (allylic).[5][6]
Troubleshooting Guide: α-Bromination of Methyl Ketones
Problem: I am trying to synthesize an α-monobromomethyl ketone, but I am consistently isolating a mixture containing a significant amount of the α,α-dibromomethyl ketone.
This is a classic problem in ketone halogenation. The root cause lies in the reaction mechanism, which differs significantly under acidic versus basic conditions.
Root Cause Analysis: The Impact of Reaction Conditions
The key to controlling selectivity is understanding the reactivity of the intermediate and the product.
-
Under Basic Conditions: The reaction proceeds through an enolate intermediate. The first bromination introduces an electron-withdrawing bromine atom. This makes the remaining α-proton on the methyl group more acidic and therefore easier to remove by the base.[3] This means the monobrominated product reacts faster with the base and bromine than the original starting material, leading inevitably to over-bromination and the formation of dibromo- and even tribromo- (haloform reaction) products.[3] Controlling stoichiometry is often insufficient to prevent this.
-
Under Acidic Conditions: The reaction proceeds through a neutral enol intermediate.[7][8] The rate-determining step is the formation of this enol.[9] After the first bromination, the electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen. This makes the initial protonation step, which is required for enol formation, slower for the monobrominated product than for the starting material.[3] Consequently, each successive halogenation is slower than the first, allowing for selective formation of the monobromo product.[3][4]
Caption: Reaction pathways for ketone bromination.
Solutions & Protocols
1. Switch to Acid-Catalyzed Conditions (Kinetic vs. Thermodynamic Control)
The most reliable strategy is to perform the bromination under acidic conditions. This favors the formation of the thermodynamically more stable, more substituted enol, but more importantly, it deactivates the product towards further reaction.[9] The reaction is under kinetic control, where the first bromination is significantly faster than the second.[10][11][12]
Optimized Protocol: Acid-Catalyzed Monobromination of a Methyl Ketone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methyl ketone (1.0 eq) in a suitable solvent like acetic acid or diethyl ether.[4]
-
Reagent Addition: Prepare a solution of molecular bromine (Br₂) (1.0 - 1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred ketone solution at a controlled temperature (typically 0 °C to room temperature). The slow addition is crucial to maintain a low concentration of Br₂ and prevent localized over-bromination.
-
Catalysis: Add a catalytic amount of hydrobromic acid (HBr) or use acetic acid as both solvent and catalyst.[7] The acid catalyzes the enol formation, which is the rate-determining step.[13]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the red-brown bromine color is a good visual indicator of consumption.
-
Workup: Once the starting material is consumed, quench the reaction by adding a reducing agent like aqueous sodium bisulfite to destroy any excess bromine. Proceed with a standard aqueous workup and extraction.
-
Purification: Purify the resulting α-monobromomethyl ketone by column chromatography or recrystallization.
2. Consider Alternative Brominating Agents
If molecular bromine is too harsh or if the substrate is sensitive to strong acids, other reagents can offer better selectivity.
| Reagent | Conditions | Advantages | Disadvantages |
| Bromine (Br₂) / Acetic Acid | Acid-catalyzed | Cost-effective, widely applicable.[4] | Can be harsh; requires careful stoichiometric control. |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., TsOH) or radical initiator | Solid, easier to handle than Br₂. Provides a low, steady concentration of Br₂.[14][15] | More expensive; succinimide by-product must be removed. |
| Copper(II) Bromide (CuBr₂) | Reflux in EtOAc/CHCl₃ | Good for α-bromination of ketones where other methods fail. | Stoichiometric copper salts are required; metal waste. |
| Pyridinium Tribromide | THF or Acetic Acid | Solid, non-fuming source of Br₂. Good for acid-sensitive substrates. | More expensive; pyridine by-product. |
Troubleshooting Guide: Radical Bromination of Methyl Arenes
Problem: My goal is to synthesize a benzyl bromide from toluene (or a substituted toluene), but my reaction yields a mixture of the desired product and the dibromomethylarene (benzal bromide).
This is a common selectivity issue in radical halogenation, known as the Wohl-Ziegler reaction.[5]
Root Cause Analysis: Radical Stability and Reaction Kinetics
The reaction proceeds via a radical chain mechanism. A radical initiator (like AIBN or light) generates a bromine radical, which abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical.[6] This radical then reacts with a bromine source to form the product.
The problem arises because the monobrominated product (benzyl bromide) can also react with bromine radicals. While the C-H bond in benzyl bromide is slightly stronger than in toluene, under vigorous conditions or with high concentrations of the brominating agent, a second hydrogen can be abstracted, leading to the dibrominated side-product.[5]
Caption: Competing pathways in benzylic bromination.
Solutions & Protocols
1. Use N-Bromosuccinimide (NBS)
NBS is the reagent of choice for selective benzylic (and allylic) monobromination.[16][17] Its primary advantage is that it provides a very low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[14] This low concentration ensures that the highly reactive benzyl radical is more likely to find a Br₂ molecule than a bromine radical is to abstract a second hydrogen from the less reactive benzyl bromide product.
Optimized Protocol: Selective Benzylic Monobromination with NBS
-
Setup: Combine the toluene derivative (1.0 eq) and N-Bromosuccinimide (NBS) (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Alternatively, irradiate the mixture with a broad-spectrum lamp (e.g., a sunlamp).[5]
-
Reaction: Heat the mixture to reflux. The reaction is often accompanied by the formation of succinimide, which is insoluble in CCl₄ and will float to the surface.[15]
-
Monitoring: Follow the reaction by GC-MS or TLC until the starting material is consumed. Be careful not to let the reaction run for too long, as this can increase the amount of the dibromo side-product.
-
Workup: Cool the reaction mixture to room temperature and filter off the solid succinimide. Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can often be used directly, but if necessary, it can be purified by vacuum distillation or column chromatography.
2. Control Reaction Stoichiometry and Time
Even when using NBS, careful control is key.
-
Stoichiometry: Use no more than 1.0 equivalent of NBS. Any excess will promote the second bromination.
-
Reaction Time: Stop the reaction as soon as the starting material has been consumed. Over-refluxing will inevitably lead to the formation of the dibromomethyl product.
3. Consider Alternative "Bromine-less" Methods
For highly sensitive substrates, methods that generate bromine in situ from more benign sources can provide excellent selectivity. A notable example involves the oxidation of sodium bromide with hydrogen peroxide under visible light, which can achieve high atomic yield for bromine with reduced side-product formation.[18]
Purification Strategies
If the formation of the dibromomethyl side-product cannot be completely avoided, effective purification is the final line of defense.
-
Fractional Distillation: If the products are volatile and their boiling points are sufficiently different (typically >20-30 °C), fractional distillation under vacuum can be an effective separation method.[19]
-
Recrystallization: This is often the most effective method for solid products. Finding a solvent system where the desired monobromo product has high solubility at elevated temperatures but low solubility at room temperature, while the dibromo impurity remains in solution, is key.
-
Orthogonal Chromatography: If standard silica gel chromatography fails to provide separation, changing the chromatographic conditions (orthogonal chromatography) can be effective.[1] This may involve:
-
Changing the stationary phase: Switching from silica to alumina or a bonded phase like C18 (reversed-phase).
-
Changing the solvent system: Altering the polarity and selectivity of the mobile phase (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).
-
By understanding the underlying mechanisms and carefully controlling reaction conditions, the formation of problematic dibromomethyl side-products can be minimized, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.
References
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Wikipedia contributors. (n.d.). Ketone halogenation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Chemistry Steps. Retrieved from [Link]
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-
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ResearchGate. (2025, August 7). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2023, May 2). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange. Retrieved from [Link]
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LibreTexts. (2021, December 27). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC. Retrieved from [Link]
-
Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. Retrieved from [Link]
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Managing the reactivity of the bromomethyl group to prevent unwanted reactions
Welcome to the technical support center for managing the reactivity of the bromomethyl group. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with this highly useful but reactive functional group, ensuring the success of your synthetic endeavors.
Introduction: The Double-Edged Sword
The bromomethyl group (-CH₂Br) is a cornerstone in organic synthesis, prized for its ability to act as a potent electrophile in nucleophilic substitution reactions. Its utility in forming new carbon-carbon and carbon-heteroatom bonds makes it invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients. However, this high reactivity is a double-edged sword, often leading to a variety of unwanted side reactions, complicating purification and reducing yields. This guide will equip you with the knowledge to anticipate and control this reactivity, turning potential experimental failures into predictable successes.
Core Principles: Understanding Reactivity
The reactivity of the bromomethyl group is primarily governed by its susceptibility to nucleophilic attack, proceeding through either an SN1 or SN2 mechanism. For a primary halide like a bromomethyl group, the SN2 pathway is strongly favored. In benzylic systems, the adjacent π-system of the aromatic ring stabilizes the transition state, further accelerating SN2 reactions.[1][2][3] Understanding the factors that influence these pathways is the first step in mastering its reactivity.
Caption: SN1 vs. SN2 pathways for a bromomethyl substrate.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is sluggish or fails to proceed. What are the likely causes and how can I fix it?
A1: A stalled reaction is a common issue. The root cause often lies in insufficiently reactive components or conditions that inhibit the desired pathway.
-
Cause 1: Poor Nucleophile/Base: The strength of your nucleophile is paramount. If you are performing a Williamson ether synthesis, for example, the alcohol must be fully deprotonated to form the more nucleophilic alkoxide.[4] Weak inorganic bases like K₂CO₃ may not be strong enough to deprotonate less acidic nucleophiles.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For reactions with sensitive functional groups, milder organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.
-
-
Cause 2: Inappropriate Solvent: The solvent plays a critical role. Polar protic solvents (e.g., ethanol, water) can form a hydrogen-bond "cage" around the nucleophile, stabilizing it and reducing its reactivity.[5][6][7] This effect significantly slows down SN2 reactions.[8]
-
Cause 3: Low Temperature: While heat can promote side reactions, insufficient thermal energy can prevent the reaction from overcoming its activation energy.
-
Solution: Gradually increase the reaction temperature, monitoring by TLC or LC-MS for product formation and byproduct appearance. For many SN2 reactions, temperatures between room temperature and 80 °C are effective.
-
-
Cause 4: Phase Separation (for ionic nucleophiles): If your nucleophile salt (e.g., NaN₃, NaCN) is insoluble in the organic solvent where your bromomethyl compound resides, the reaction cannot occur.
Q2: My reaction is yielding a complex mixture of products. What are the common side reactions and how can I suppress them?
A2: The formation of multiple products points to the high reactivity of the bromomethyl group. Identifying the likely side reactions is key to mitigating them.[13]
-
Over-alkylation: If the nucleophile has more than one reactive site, or if the product itself is nucleophilic, it can react again with the starting material.[13]
-
Mitigation: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the bromomethyl compound is consumed. Alternatively, slowly add the bromomethyl compound to the reaction mixture to maintain its low concentration, favoring the initial desired reaction.
-
-
Elimination (E2): With sterically hindered or strongly basic nucleophiles, an E2 elimination can compete with the SN2 substitution, especially at higher temperatures.[9][14][15]
-
Mitigation: Use a less hindered base if possible. Employ the lowest effective temperature and choose a nucleophile that is a weak base but a strong nucleophile (e.g., I⁻, SCN⁻, N₃⁻).
-
-
Reaction with Solvent: Nucleophilic solvents like methanol or water can compete with your intended nucleophile, leading to ether or alcohol byproducts.[13]
-
Mitigation: Always use dry, non-nucleophilic (aprotic) solvents under an inert atmosphere (N₂ or Ar) to exclude moisture.[16]
-
-
Friedel-Crafts Alkylation: For aromatic bromomethyl compounds (e.g., benzyl bromide), the electrophilic benzylic carbon can alkylate another aromatic ring, either inter- or intramolecularly, especially in the presence of trace acid or Lewis acids.[13]
-
Mitigation: Ensure the reaction is free from acid impurities. Adding a non-nucleophilic base like proton sponge can be beneficial. Use solvents that do not promote carbocation formation.
-
-
Hydrolysis: The bromomethyl group can hydrolyze back to a hydroxymethyl group (-CH₂OH) if water is present, particularly under basic conditions.[17]
-
Mitigation: Rigorously dry all reagents and solvents. Perform the reaction under an inert atmosphere.
-
Caption: Troubleshooting guide for identifying and mitigating common side reactions.
Q3: How should I store and handle bromomethyl-containing compounds safely?
A3: Bromomethyl compounds are potent alkylating agents and should be treated as hazardous materials.[18] Proper storage and handling are critical for both safety and reagent integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, preferably in a refrigerator and away from incompatible materials like bases, strong oxidizing agents, and nucleophiles. Many are lachrymators and light-sensitive. Storage under an inert atmosphere is recommended for long-term stability.
-
Handling: Always handle these reagents in a well-ventilated chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).[20]
-
Transport: When moving the compound within the lab, use secondary containment, such as placing the primary container inside a sealed, shatter-proof container.[21]
-
Quenching and Disposal: Unused reagent and reaction waste should be quenched carefully by slow addition to a solution of a non-volatile nucleophile like sodium thiosulfate before disposal according to your institution's guidelines.
Q4: I need to perform a reaction on another part of my molecule. How can I prevent the bromomethyl group from interfering?
A4: Protecting the bromomethyl group itself is generally not practical due to its high reactivity. The more common and effective strategy is to introduce the bromomethyl group late in the synthetic sequence or to protect a precursor functional group, such as a hydroxymethyl (-CH₂OH), and convert it to the bromomethyl group in a later step.[13]
Table 1: Common Protecting Groups for Hydroxymethyl Precursors
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF or HF•Pyridine | Stable to most conditions except acid and fluoride |
| Benzyl Ether | Bn | NaH, BnBr, THF | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base, many redox reagents |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), cat. H⁺ | Aqueous Acid (e.g., aq. HCl) | Stable to base, nucleophiles, redox reagents |
The choice of protecting group must be orthogonal to the subsequent reaction conditions in your synthetic route.
Experimental Protocols
Protocol 1: General Procedure for SN2 Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes a typical procedure for the O-alkylation of a phenol using a bromomethyl-containing compound, a classic example of managing its reactivity to achieve a specific outcome.
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phenol (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.).
-
Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, ~0.2-0.5 M concentration relative to the phenol).
-
-
Reaction Setup:
-
If using NaH, cool the suspension to 0 °C before adding the phenol solution dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.
-
If using K₂CO₃, the mixture can be stirred at room temperature.
-
-
Substrate Addition:
-
Dissolve the bromomethyl compound (1.05 eq.) in a minimal amount of the reaction solvent.
-
Add the solution of the bromomethyl compound dropwise to the stirred phenoxide solution at room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If using NaH, carefully quench any excess hydride by the slow addition of water or isopropanol at 0 °C.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired ether.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
- BenchChem Technical Support Team. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions. BenchChem.
-
Schinski, W. (2025). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. ResearchGate. [Link]
-
LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
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OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
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ResearchGate. (n.d.). Comparison of SN2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Bouffard, E., et al. (2006). Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
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Wang, M-L., & Wu, H-S. (2001). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Taylor & Francis Online. [Link]
-
Kass, S. R. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2020). Alkyl Halides: Solvent effects in substitution reactions. YouTube. [Link]
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Chemia. (2024). Bromination reactions with hydrogen bromide. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
-
National Institutes of Health. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PMC. [Link]
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PAHO. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. [Link]
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Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
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American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]
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Royal Society of Chemistry. (n.d.). Facile and highly efficient one-pot synthesis of 4,4'-dialkyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) under aqueous conditions. RSC Advances. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
Chem Help ASAP. (2019). reactive SN2 alkyl groups - benzyl and allyl groups. YouTube. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
De Nanteuil, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of Dimethyl 5-(bromomethyl)isophthalate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and production managers involved in the synthesis of Dimethyl 5-(bromomethyl)isophthalate. Our goal is to provide a comprehensive technical resource that addresses common challenges encountered during scale-up, moving from bench-top discovery to bulk production. We will delve into the mechanistic underpinnings of the synthesis, offer practical, field-tested troubleshooting advice, and provide detailed protocols to ensure a safe, efficient, and reproducible manufacturing process.
Section 1: Synthesis Overview and Core Mechanism
The industrial synthesis of this compound from Dimethyl 5-methylisophthalate is most effectively achieved via a radical substitution reaction, commonly known as a Wohl-Ziegler bromination. This method offers high selectivity for the benzylic position, which is crucial for minimizing impurity formation.
The reaction employs N-Bromosuccinimide (NBS) as the brominating agent. Unlike liquid bromine, which can lead to undesired aromatic ring bromination, NBS provides a constant, low concentration of elemental bromine (Br₂) in the reaction medium, favoring the desired radical pathway.[1][2] The reaction is initiated by a radical initiator, typically 2,2'-Azobisisobutyronitrile (AIBN), which decomposes upon heating to generate free radicals.[3]
The mechanism proceeds through a classic radical chain reaction:
-
Initiation: Thermal decomposition of AIBN generates two 2-cyanoprop-2-yl radicals and nitrogen gas.[4]
-
Propagation (Chain Reaction):
-
A 2-cyanoprop-2-yl radical (or a bromine radical) abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzylic radical. The stability of this benzylic radical is a key reason for the reaction's selectivity.[5]
-
This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical (Br•), which continues the chain.[5]
-
-
Termination: The reaction concludes when radicals combine to form non-radical species.
Section 2: Troubleshooting Guide
This section addresses specific, common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
-
Q: My reaction has stalled, with a significant amount of starting material remaining after the expected reaction time. What are the likely causes?
-
A: This is a common scale-up challenge often related to initiation.
-
Insufficient Initiator Activity: AIBN is thermally unstable and has a defined half-life at specific temperatures (e.g., 10 hours at 64°C).[3] If your AIBN is old or has been stored improperly, it may have partially decomposed, reducing the concentration of active radicals. Solution: Use fresh AIBN from a reputable supplier and ensure it is stored according to recommendations (typically refrigerated).
-
Inadequate Reaction Temperature: The decomposition rate of AIBN is highly temperature-dependent.[6] On a large scale, inefficient heating or "cold spots" within the reactor can lead to a localized drop in temperature, slowing or halting radical initiation. Solution: Ensure your reactor's heating system is calibrated and provides uniform heat distribution. Use multiple temperature probes to monitor for thermal gradients. For very large reactors, consider staged addition of the initiator to maintain a steady radical flux.
-
Presence of Radical Inhibitors: Impurities in the starting material or solvent (e.g., phenols, amines, or even dissolved oxygen) can quench the radical chain reaction. Solution: Ensure all reagents and solvents are of appropriate purity. Degassing the solvent by sparging with nitrogen or argon before starting the reaction is a critical step in bulk production to remove dissolved oxygen.
-
-
Issue 2: Formation of Dibrominated Impurity
-
Q: My final product is contaminated with a significant amount of Dimethyl 5-(dibromomethyl)isophthalate. How can I prevent this?
-
A: The formation of the dibrominated species is a result of the product itself undergoing a second radical bromination.
-
Incorrect Stoichiometry: Using a molar excess of NBS is the most direct cause. While a slight excess may be used to drive the reaction to completion, a large excess will promote the second bromination. Solution: Carefully control the stoichiometry. Aim for a molar ratio of Dimethyl 5-methylisophthalate to NBS of 1:1.0 to 1:1.1. Accurate weighing and charging of reagents are paramount at scale.
-
Prolonged Reaction Time at High Temperature: Even with correct stoichiometry, allowing the reaction to proceed for too long after the starting material is consumed can lead to over-bromination. Solution: Implement in-process controls (IPCs) such as HPLC or GC to monitor the disappearance of the starting material. Once the starting material is consumed to the target level (e.g., <1%), cool the reaction mixture promptly to quench the reaction.
-
-
Issue 3: Product Discoloration (Yellow or Brown Tint)
-
Q: The isolated crude product is off-white or yellow, and this color persists even after recrystallization. What is the source of this impurity?
-
A: Discoloration is typically due to trace impurities that are difficult to remove.
-
Aromatic Ring Bromination: Although NBS is highly selective, forcing conditions (excessively high temperatures or presence of catalytic impurities) can lead to trace amounts of electrophilic bromination on the aromatic ring. These brominated aromatic impurities are often colored. Solution: Maintain strict temperature control. Ensure the reactor is clean and free of any acidic or metallic residues that could catalyze side reactions.
-
Initiator-Derived Impurities: AIBN decomposition, while clean, can form byproducts that may be colored.[4] Solution: While difficult to avoid entirely, ensuring a clean workup and efficient recrystallization is key. Sometimes, a carbon treatment or a silica gel plug filtration of the crude solution before crystallization can help remove these highly colored, polar impurities.
-
Product Degradation: The product, a benzyl bromide, can be sensitive to light and heat, potentially leading to decomposition and color formation. Solution: Protect the reaction mixture from direct light, especially if using photochemical initiation.[7] Once isolated, the product should be dried at a moderate temperature and stored in a cool, dark place under an inert atmosphere.[8][9]
-
-
Issue 4: Difficult Workup and Filtration
-
Q: During workup, the succinimide byproduct forms a very fine precipitate that clogs filter media, leading to extremely slow filtration times. How can this be improved?
-
A: The physical properties of the succinimide precipitate are highly dependent on the reaction and quench conditions.
-
Precipitation Conditions: Rapidly cooling the reaction mixture can lead to the formation of very small, "greasy" crystals of succinimide that are difficult to filter. Solution: After the reaction is complete, allow the mixture to cool slowly (e.g., over 1-2 hours) to a moderate temperature (e.g., 40-50°C) before cooling further to room temperature or below. This controlled cooling promotes the growth of larger, more easily filterable crystals.
-
Solvent Effects: The solubility of succinimide varies with the solvent. Solution: If filtration remains a challenge, consider adding a co-solvent (an anti-solvent for succinimide, but one in which the product is soluble) before filtration to further crash out the byproduct in a more crystalline form. Heptane or cyclohexane can be effective choices depending on the primary reaction solvent.
-
-
Section 3: FAQs for Bulk Production
-
Q: What are the most critical safety considerations for this reaction at scale?
-
A: Safety is the highest priority.
-
Pressure Management: The decomposition of AIBN liberates nitrogen gas.[4] In a large, sealed reactor, this can lead to a dangerous pressure buildup. Your reactor must be equipped with a pressure relief system and vented to a safe area.
-
Thermal Hazard of AIBN: AIBN is a thermally unstable substance that can undergo self-accelerating decomposition if stored or handled improperly.[3] Store it in a dedicated, temperature-controlled environment, away from heat sources.
-
Handling of Brominating Agents: While safer than Br₂, NBS is still a source of bromine and should be handled with care. It is an irritant and corrosive.[10] All personnel must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[11] All transfers should be done in a well-ventilated area or a closed system.
-
HBr Byproduct: The reaction generates HBr gas as a byproduct.[5] The reactor's off-gas should be routed through a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize this corrosive and toxic gas.
-
-
-
Q: How can I effectively monitor the reaction progress on a large scale?
-
A: Direct sampling from a large, hot, and pressurized reactor can be hazardous. The best practice is to use a dedicated sampling system that allows for the safe extraction of a small, representative sample. HPLC is the preferred method for monitoring this reaction, as it can clearly resolve the starting material, product, and key impurities (like the di-bromo species). A typical IPC would involve taking samples every 1-2 hours and analyzing for the relative percentage of the starting material. The reaction is considered complete when the starting material level falls below a pre-defined threshold (e.g., <1.0%).
-
-
Q: What are the best practices for handling and storing the final, purified product?
-
A: this compound is a lachrymator and is sensitive to moisture and heat. It should be handled in a well-ventilated area. For long-term storage and to maintain purity, it should be stored in a tightly sealed container, under an inert nitrogen or argon atmosphere, and in a refrigerated (2-8°C), dark environment.[8][9]
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Exemplary 1 kg Scale)
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
|---|---|---|---|---|
| Dimethyl 5-methylisophthalate | 194.18 | 1.00 kg | 5.15 | 1.00 |
| N-Bromosuccinimide (NBS) | 177.98 | 961 g | 5.40 | 1.05 |
| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 42.3 g | 0.258 | 0.05 |
| Carbon Tetrachloride (or alternative) | - | 10.0 L | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet. The off-gas line from the condenser must be connected to a caustic scrubber.
-
Reagent Charging: Charge Dimethyl 5-methylisophthalate (1.00 kg) and carbon tetrachloride (10.0 L) into the reactor.
-
Inerting: Begin stirring and sparge the mixture with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Initial Heating: Heat the mixture to a gentle reflux (approx. 77°C for CCl₄).
-
Reagent Addition: Once at reflux, add the N-Bromosuccinimide (961 g) and AIBN (42.3 g) to the reactor. Safety Note: Addition may be done in portions for large-scale reactions to better control the initial exotherm and gas evolution.
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by HPLC every hour after the first 2 hours.
-
Reaction Completion & Cooldown: Once the starting material is <1.0% by HPLC analysis, turn off the heating. Allow the reactor to cool slowly to 20-25°C with continued stirring.
Protocol 2: Product Workup and Purification
-
Byproduct Filtration: Filter the cooled reaction slurry to remove the precipitated succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride (2 x 250 mL).
-
Aqueous Wash: Transfer the filtrate to a separatory funnel or reactor equipped for phase separation. Wash the organic layer sequentially with:
-
10% aqueous sodium bisulfite solution (2 L) to remove any trace bromine.
-
Saturated aqueous sodium bicarbonate solution (2 L) to neutralize any HBr.
-
Brine (2 L).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.
-
Recrystallization:
-
Dissolve the resulting crude solid in a minimal amount of hot acetone (approx. 3-4 L).[8]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the white, crystalline product by filtration.
-
Wash the filter cake with a small amount of cold acetone.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The typical yield is 1.25-1.35 kg (85-93%).
References
- Process for the preparation of bromoisophthalic acid compounds.
- Method for preparing 5-bromoisophthalic acid compound.
- Process for the preparation of 5-bromophthalide.
-
This compound. ChemBK. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]
-
aibn initiator. HPMC Manufacturer. [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
NBS: Radical Bromination. The Organic Chemistry Tutor (YouTube). [Link]
-
Azobisisobutyronitrile. Wikipedia. [Link]
-
BROMINE - Safety Handbook. ICL Group. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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Validation & Comparative
Comparing the reactivity of Dimethyl 5-(bromomethyl)isophthalate with other brominated aromatic compounds
An In-depth Guide to the Reactivity of Dimethyl 5-(bromomethyl)isophthalate Compared to Other Brominated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Benzylic Bromides in Synthesis
Brominated aromatic compounds are pivotal building blocks in organic chemistry, serving as versatile precursors for pharmaceuticals, agrochemicals, and functional materials.[1][2] However, not all bromoaromatics are created equal. A critical distinction lies between aryl bromides, where the bromine is directly attached to the aromatic ring, and benzylic bromides, where the bromine is bonded to a carbon adjacent to the ring. This compound falls into the latter, more reactive class.
Benzylic bromides are prized for their enhanced reactivity in nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups.[3] This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates. This guide will dissect the electronic and structural factors that govern the reactivity of this compound, providing a comparative framework against other common benzylic bromides.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of a benzylic bromide is primarily dictated by its propensity to undergo nucleophilic substitution reactions, which can proceed through two distinct mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). The preferred pathway is a function of the substrate's structure, the nucleophile's strength, and the solvent's properties.[4]
The Sₙ1 vs. Sₙ2 Dichotomy in Benzylic Systems
Benzylic halides are adept at reacting via either pathway.[5]
-
The Sₙ1 Pathway: This is a two-step process initiated by the departure of the bromide leaving group to form a carbocation intermediate. The stability of this intermediate is the rate-determining factor. Benzylic carbocations are significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. This makes the Sₙ1 pathway highly accessible for benzylic systems, especially with secondary or tertiary benzylic halides, weak nucleophiles, and polar protic solvents.[4][6]
-
The Sₙ2 Pathway: This is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. This pathway is favored for primary benzylic halides (like our target molecule), strong nucleophiles, and polar aprotic solvents. It is sensitive to steric hindrance around the reaction center.[3]
The Decisive Impact of Aromatic Substituents
The electronic nature of substituents on the aromatic ring profoundly influences the reaction rate and mechanism. This is where the unique character of this compound comes into play.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density to the ring. This powerfully stabilizes the benzylic carbocation intermediate, thereby accelerating Sₙ1 reactions.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or, in our case, the two meta-positioned dimethyl ester (-COOCH₃) groups, pull electron density away from the ring. This inductive effect destabilizes the benzylic carbocation, significantly slowing down Sₙ1 reactions. Conversely, by withdrawing electron density, EWGs increase the electrophilicity (the partial positive charge) of the benzylic carbon, making it a more attractive target for nucleophiles and thus accelerating Sₙ2 reactions.[7]
Experimental Comparison and Reactivity Profile
This compound is a primary benzylic bromide. Its key feature is the presence of two dimethyl ester groups at the 1 and 3 positions, which are meta to the bromomethyl group. Due to this meta-relationship, their electron-withdrawing influence is primarily inductive, destabilizing any potential carbocation formation at the benzylic position.
This leads to a clear reactivity profile:
-
Favored Mechanism: Sₙ2 reactions are strongly favored. The compound readily reacts with primary and secondary amines and other strong nucleophiles via displacement of the bromide ion.[8]
-
Disfavored Mechanism: Sₙ1 reactions are significantly hindered compared to benzyl bromide or EDG-substituted analogues.
Let's compare its reactivity with benchmark brominated aromatic compounds.
| Compound | Structure | Key Feature | Primary Mechanism | Relative Sₙ1 Rate (Solvolysis) | Relative Sₙ2 Rate (with N₃⁻) |
| 4-Methoxybenzyl bromide | 4-MeO-C₆H₄-CH₂Br | Strong EDG (-OCH₃) | Sₙ1 | Very Fast (~5000) | Slower (0.7) |
| Benzyl bromide | C₆H₅-CH₂Br | Unsubstituted (Baseline) | Sₙ1 / Sₙ2 | Fast (1) | Fast (1) |
| 4-Chlorobenzyl bromide | 4-Cl-C₆H₄-CH₂Br | Weak EWG (-Cl) | Sₙ1 / Sₙ2 | Slower (0.3) | Faster (~2) |
| This compound | C₆H₃(COOMe)₂-CH₂Br | Moderate EWG (2x -COOMe) | Sₙ2 | Very Slow | Fast |
| 4-Nitrobenzyl bromide | 4-NO₂-C₆H₄-CH₂Br | Strong EWG (-NO₂) | Sₙ2 | Extremely Slow (~0.001) | Very Fast (~10) |
Relative rates are illustrative estimates based on Hammett correlations and general principles of physical organic chemistry.[9][10][11]
The data clearly positions this compound as a reagent that will react cleanly and efficiently in Sₙ2-type transformations while resisting Sₙ1-type side reactions like solvolysis. This makes it an excellent choice for targeted synthesis where high selectivity is paramount.
Experimental Protocol: Sₙ2 Alkylation of a Primary Amine
This protocol details a typical Sₙ2 reaction, demonstrating the utility of this compound as an alkylating agent. This type of reaction is fundamental in constructing complex molecules and linkers in drug discovery.[8]
Objective: To synthesize Dimethyl 5-((benzylamino)methyl)isophthalate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0 eq), followed by the dropwise addition of benzylamine (1.1 eq) while stirring at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure Dimethyl 5-((benzylamino)methyl)isophthalate.
Conclusion
This compound is a highly valuable and versatile benzylic bromide. Its reactivity is uniquely modulated by the two meta-ester groups, which act as moderately electron-withdrawing substituents. This electronic profile strongly disfavors the Sₙ1 pathway by destabilizing the carbocation intermediate, while promoting the Sₙ2 pathway by increasing the electrophilicity of the benzylic carbon.
This predictable reactivity makes it a superior choice over more ambiguous substrates like unsubstituted benzyl bromide when clean, selective Sₙ2 chemistry is desired. For researchers in drug development and materials science, this compound offers a reliable handle for introducing the isophthalate framework, enabling the construction of complex molecular architectures with high precision and yield.
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A Senior Application Scientist's Guide to Linker Selection in Metal-Organic Framework (MOF) Synthesis
Welcome to a comprehensive exploration of one of the most critical components in the rational design of Metal-Organic Frameworks: the organic linker. In my years in the field, I have seen firsthand how the judicious selection of a linker can mean the difference between a routine material and a breakthrough discovery. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond simply following established recipes and toward a deeper, more intuitive understanding of MOF synthesis.
We will dissect the primary classes of organic linkers, compare their performance using concrete experimental data, and provide robust, validated protocols. Our focus will be on the causality behind our choices—why a specific linker imparts superior stability, why another enhances catalytic activity, and how to leverage this knowledge to design materials with precision-tailored properties.
The Central Role of the Organic Linker: The Architect of Functionality
Metal-Organic Frameworks (MOFs) are crystalline porous polymers constructed from two primary building blocks: inorganic metal nodes (or clusters, known as Secondary Building Units, SBUs) and organic ligands that bridge these nodes.[1] It is the organic linker that truly defines the character of the resulting MOF. Its geometry, length, rigidity, and functional groups dictate the framework's topology, pore size and shape, and internal chemical environment.[1][2]
The ability to tune these properties by simply varying the organic component is the "Holy Grail" of MOF chemistry, allowing for the design of materials for specific applications, from gas storage and separation to catalysis and drug delivery.[3] However, this tunability is not always straightforward. The presence of a functional group can affect not only the electronic properties of the framework but also its topology, defectiveness, and overall stability.
Caption: Logical relationship between organic linker choice and MOF properties.
A Comparative Analysis of Major Linker Classes
The vast library of potential linkers can be broadly categorized by their coordinating functional groups. Each class offers a unique set of advantages and challenges.
Carboxylate Linkers: The Versatile Workhorse
Carboxylates are, by far, the most widely used linkers in MOF synthesis.[2] Their prevalence is due to their versatile coordination chemistry, readily forming stable complexes with a wide range of metal ions.[2] They can act as both hydrogen bond donors and acceptors, making them integral to establishing robust, three-dimensional structures.[2]
Common examples include:
-
1,4-Benzenedicarboxylic acid (BDC or Terephthalic acid): A linear dicarboxylate that forms the basis for iconic MOFs like MOF-5 and the highly stable UiO-66 series.[4][5]
-
1,3,5-Benzenetricarboxylic acid (BTC or Trimesic acid): A trigonal linker responsible for the structure of HKUST-1, which features open copper sites.[5]
The true power of carboxylate linkers is demonstrated through isoreticular synthesis—where the framework topology is maintained while the linker is systematically modified. The UiO-66 family serves as a perfect case study.
Azolate Linkers: The Champions of Stability
Nitrogen-containing heterocyclic linkers, such as those based on imidazole and triazole, are the foundation of Zeolitic Imidazolate Frameworks (ZIFs). The M-N bond in these structures is typically stronger and more kinetically inert than the corresponding M-O bond in many carboxylate MOFs, leading to exceptional thermal and chemical stability.
-
2-Methylimidazole: The linker used in the synthesis of ZIF-8, which features a sodalite topology and is known for its high stability in aqueous and organic solvents.[5]
The coordination angle of the metal-linker-metal bond in ZIFs often mimics the Si-O-Si angle in zeolites, resulting in materials with zeolite-like topologies and properties, such as size-selective separation capabilities.
Phosphonate and Phosphinate Linkers: The Stability Enhancers
Phosphonate and phosphinate linkers represent a more recent but powerful alternative to carboxylates. The key advantage lies in the stronger coordination bond they form with trivalent and tetravalent metal ions (like Zr(IV) and Al(III)) compared to carboxylates.[6][7] This enhanced bond strength often translates to superior chemical and thermal stability.[7]
-
Phosphonates (R-PO₃²⁻): Offer complex coordination chemistry due to three coordinating oxygen atoms, which can sometimes lead to less predictable structures.[7] However, this can be controlled through pH or by using phosphonate monoesters, which mimic the bidentate coordination of carboxylates.[7][8]
-
Phosphinates (R₂-PO₂⁻): With only two coordinating oxygens, they behave more like carboxylates while retaining the benefit of the stronger P-O-M bond, offering a good balance of predictability and stability.[7]
Scientist's Note: The stronger binding of phosphonates can be exploited in post-synthetic modification. One can sequentially install a phosphonate linker followed by a carboxylate linker into a framework like NU-1000 without fear of the carboxylate displacing the more strongly bound phosphonate.[6]
Data-Driven Comparison: The UiO-66 Case Study
To illustrate the profound impact of linker functionalization, we can examine experimental data from the isoreticular UiO-66 series. These MOFs share the same zirconium-based SBU (Zr₆O₄(OH)₄) and overall topology but differ in the functional group appended to the BDC linker.[4]
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K) | Key Insight |
| UiO-66 | 1,4-Benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 | The baseline for comparison; exhibits high intrinsic stability.[4] |
| UiO-66-NH₂ | 2-Amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35 | The basic amine group significantly enhances CO₂ affinity through specific interactions, boosting uptake without compromising surface area.[4] |
| UiO-66-NO₂ | 2-Nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 | The electron-withdrawing nitro group slightly increases polarity, leading to a modest increase in CO₂ uptake.[4] |
| UiO-66-(OH)₂ | 2,5-Dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 | The hydroxyl groups can form hydrogen bonds, improving affinity for polar molecules like CO₂, though they may slightly reduce the overall surface area.[4][9] |
This data clearly demonstrates that introducing functional groups is a powerful strategy to tune the physicochemical properties of a MOF.[4] The amine-functionalized version, UiO-66-NH₂, shows a nearly 35% increase in CO₂ capacity over the parent material, a direct result of the chemical functionality introduced by the linker.
Validated Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following section outlines a general workflow for MOF synthesis and provides a specific, detailed protocol for the synthesis of UiO-66-NH₂, a material with proven performance.
Caption: General experimental workflow for the synthesis and characterization of MOFs.[4]
Detailed Protocol: Synthesis of UiO-66-NH₂
This protocol is adapted from established literature procedures for synthesizing high-quality, crystalline UiO-66-NH₂.[4]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Amino-1,4-benzenedicarboxylic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Precursor Solution Preparation: In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ and H₂BDC-NH₂ in 60 mL of DMF. The typical molar ratio is 1:1.
-
Scientist's Note: The purity of the DMF is critical. Water content can interfere with the crystallization process, leading to defects or amorphous products. Using a freshly opened bottle of anhydrous DMF is recommended.
-
-
Solvothermal Synthesis: Seal the Teflon-lined autoclave inside its stainless-steel casing. Place it in a preheated laboratory oven at 120 °C for 24 hours.
-
Causality: The solvothermal conditions (high temperature and pressure) provide the necessary energy to overcome the activation barrier for nucleation and crystal growth, facilitating the formation of a well-ordered crystalline framework.
-
-
Product Isolation and Washing: After 24 hours, remove the autoclave from the oven and allow it to cool completely to room temperature. A pale-yellow crystalline powder should be visible at the bottom.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) to remove any unreacted precursors trapped within the pores.
-
Subsequently, wash with ethanol (3 x 20 mL) to exchange the high-boiling-point DMF.
-
-
Activation: To activate the MOF (i.e., remove all guest solvent molecules from the pores), immerse the washed solid in fresh ethanol for 3 days, replacing the ethanol daily. Finally, dry the sample under a dynamic vacuum at 150 °C for 12 hours. The activated sample should be stored in an inert atmosphere (e.g., in a glovebox or desiccator) to prevent re-adsorption of atmospheric moisture.
Self-Validation:
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the synthesized material must match the simulated pattern for UiO-66 to confirm that the correct topology has been formed and the product is phase-pure.[4]
-
Thermogravimetric Analysis (TGA): TGA under a nitrogen atmosphere should show a stable plateau up to ~450 °C, indicating the removal of solvent and the high thermal stability of the framework.[4]
-
N₂ Adsorption at 77 K: The resulting isotherm should be Type I, characteristic of a microporous material, yielding a BET surface area in the expected range of 1200-1400 m²/g.
Conclusion and Future Outlook
The organic linker is the single most powerful tool an investigator has for tailoring the properties of a Metal-Organic Framework. Carboxylates provide a versatile and well-understood platform, azolates offer a route to exceptional stability, and phosphonates are emerging as a superior alternative for creating highly robust materials.
As this guide has demonstrated through comparative data and validated protocols, a rational, data-driven approach to linker selection is paramount. By understanding the causal links between a linker's molecular properties and the final performance of the MOF, we can accelerate the discovery of new materials for the grand challenges in drug development, chemical separations, and beyond. The future of the field lies in creating increasingly complex, multi-functional linkers and developing precise methods, such as sequential linker installation, to arrange them within the framework, unlocking unprecedented levels of control and functionality.[10][11]
References
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- BenchChem. (2025).
- Al-Osta, M. A., et al. (n.d.). Determining Linker Ratios of Mixed Metal-Organic Frameworks via Magnetic Susceptibility Measurements. arXiv.
- Giménez-Marqués, M., et al. (2024). Innovative Trinuclear Copper(I)-Based Metal–Organic Framework: Synthesis, Characterization, and Application in Laser-Induced Graphene Supercapacitors. MDPI.
- Iremonger, S. S., et al. (2011). Phosphonate Monoesters as Carboxylate-like Linkers for Metal Organic Frameworks.
- Perera, I. R., et al. (2019). 7 Common organic linkers used for synthesis of MOFs.
- Ghorbani, S. R., et al. (2024).
- Wang, X., et al. (2023).
- Iremonger, S. S., et al. (2011). Phosphonate monoesters as carboxylate-like linkers for metal organic frameworks. PubMed.
- Anonymous. (n.d.). Examples of the chemical structure of common organic linkers used in MOF preparation.
- Wittman, M., et al. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
- Wikipedia. (n.d.). Metal–organic framework. Wikipedia.
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- Deria, P., et al. (2015).
- Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants.
- Deria, P., et al. (2015). MOF Functionalization via Solvent-Assisted Ligand Incorporation: Phosphonates vs Carboxylates.
- Demel, J., et al. (2020). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. PMC - NIH.
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A Comparative Guide to the Synthesis of Dimethyl 5-(bromomethyl)isophthalate for Advanced Research Applications
Introduction
Dimethyl 5-(bromomethyl)isophthalate is a versatile bifunctional building block crucial in the synthesis of a wide array of complex molecules, including pharmaceuticals, functional polymers, and materials for supramolecular chemistry. Its isophthalate core provides a rigid scaffold, while the reactive benzylic bromide handle allows for facile derivatization. For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of this key intermediate is of paramount importance. This guide provides an in-depth comparison of two prevalent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most suitable method for your research needs.
Synthetic Strategies: An Overview
The preparation of this compound primarily proceeds via two distinct pathways, each originating from a readily available precursor:
-
Route 1: Radical Bromination of Dimethyl 5-methylisophthalate. This approach involves the selective bromination of the benzylic methyl group of Dimethyl 5-methylisophthalate, typically employing N-bromosuccinimide (NBS) as the bromine source under radical initiation conditions.
-
Route 2: Nucleophilic Substitution of Dimethyl 5-(hydroxymethyl)isophthalate. This method entails the conversion of the benzylic alcohol of Dimethyl 5-(hydroxymethyl)isophthalate into the corresponding bromide, commonly achieved through an Appel-type reaction using a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
This guide will now delve into the specifics of each route, providing a comprehensive analysis of their respective methodologies and outcomes.
Route 1: Benzylic Bromination of Dimethyl 5-methylisophthalate
This synthetic pathway leverages the well-established Wohl-Ziegler reaction, a free-radical halogenation at an allylic or benzylic position using an N-bromoimide.[1] The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under photolytic or thermal conditions.
Mechanistic Insight
The reaction proceeds via a free-radical chain mechanism. The initiator generates a radical species that abstracts a hydrogen atom from the methyl group of Dimethyl 5-methylisophthalate, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it minimizes the competing ionic reaction pathways.
Experimental Protocol
The following protocol is adapted from a similar benzylic bromination of a substituted isophthalaldehyde derivative and is expected to provide good yields for the target compound.[2][3]
Materials:
-
Dimethyl 5-methylisophthalate
-
N-bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl 5-methylisophthalate (1.0 eq.) in anhydrous CCl₄.
-
Add N-bromosuccinimide (1.2 eq.) and a catalytic amount of AIBN (0.1 eq.) to the solution.
-
Irradiate the mixture with a UV lamp (or a standard tungsten lamp) and heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexanes to afford pure this compound as a white solid.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via benzylic bromination.
Route 2: Nucleophilic Substitution of Dimethyl 5-(hydroxymethyl)isophthalate
This alternative route involves the conversion of a primary alcohol to an alkyl bromide. The Appel reaction is a particularly mild and efficient method for this transformation, utilizing a phosphine and a tetrahalomethane.[4] This reaction generally proceeds with high yields and is tolerant of a wide range of functional groups.
Mechanistic Insight
The Appel reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium bromide intermediate. In the final step, the bromide ion acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, resulting in the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[4]
Experimental Protocol
The following protocol is based on a general procedure for the Appel reaction and is expected to be highly effective for the synthesis of this compound.
Materials:
-
Dimethyl 5-(hydroxymethyl)isophthalate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dimethyl 5-(hydroxymethyl)isophthalate (1.0 eq.) and carbon tetrabromide (1.2 eq.) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphenylphosphine (1.2 eq.) in anhydrous CH₂Cl₂.
-
Add the triphenylphosphine solution dropwise to the cooled solution of the alcohol and CBr₄ over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate this compound. The byproduct, triphenylphosphine oxide, can also be separated during chromatography.
Workflow Diagram
Sources
A Senior Application Scientist's Guide to Dimethyl 5-(bromomethyl)isophthalate: Purity, Performance, and Practical Verification
For researchers in supramolecular chemistry and drug delivery, the quality of a bifunctional linker like Dimethyl 5-(bromomethyl)isophthalate is not merely a matter of specification—it is the bedrock of reproducible and groundbreaking results. This guide moves beyond a simple datasheet to offer an in-depth analysis of this critical reagent. We will dissect its Certificate of Analysis (CoA), compare its performance profile against a key alternative, and provide actionable protocols for independent quality verification.
Part 1: Decoding the Certificate of Analysis for High-Purity this compound
A Certificate of Analysis is more than a guarantee; it's a detailed report on the chemical's identity and purity. Understanding its key parameters is crucial for anticipating its behavior in your experiments. This compound is primarily used in reactions where its reactive benzylic bromide undergoes nucleophilic substitution, making it a cornerstone for building complex molecular architectures like metal-organic frameworks (MOFs) or as a linker in antibody-drug conjugates.[1][2] The purity and impurity profile directly impact reaction yields, final product purity, and, in the case of MOFs, the regularity and properties of the resulting crystalline structure.
Below is a representative CoA, with an explanation of why each parameter is critical for the intended applications.
Table 1: Representative Certificate of Analysis
| Parameter | Specification | Result | Method | Significance for the Researcher |
| Appearance | White to off-white crystalline powder | Conforms | Visual | A significant deviation in color could indicate degradation or the presence of chromophoric impurities, which might interfere with photophysical studies or indicate poor stability. |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR | Confirms the molecular structure. The chemical shifts and splitting patterns of the aromatic protons, methyl esters, and especially the benzylic methylene protons are diagnostic. |
| Purity (HPLC) | ≥ 98.0% (Area %) | 99.2% | HPLC | This is the primary quantitative measure of the reagent's purity. A high purity level is essential for stoichiometric control in sensitive self-assembly processes and to minimize side reactions. |
| Melting Point | 123 - 126 °C | 124.5 °C | Capillary | A narrow melting range close to the literature value suggests high purity.[3] Impurities typically depress and broaden the melting point range. |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS | Residual solvents from synthesis or purification can be reactive in subsequent steps or can disrupt the formation of highly ordered crystalline materials. |
| Key Impurity: Dimethyl 5-methylisophthalate | ≤ 1.0% | 0.4% | HPLC | This is the unreacted starting material. Its presence reduces the effective concentration of the active reagent and can lead to defects in the final structure. |
| Key Impurity: Dimethyl 5-(dibromomethyl)isophthalate | ≤ 0.5% | Not Detected | HPLC | Over-bromination can lead to this di-substituted impurity, which can cause unwanted cross-linking in polymerization or ligand synthesis, altering the final product's properties. |
Part 2: Comparative Analysis: this compound vs. Dimethyl 5-(chloromethyl)isophthalate
The choice of a linker often involves a trade-off between reactivity, stability, and cost. A common alternative to the brominated isophthalate is its chlorinated analog, Dimethyl 5-(chloromethyl)isophthalate.
Causality Behind Performance Differences:
The primary difference between these two reagents lies in the leaving group ability of the halide at the benzylic position. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. This fundamental chemical principle dictates the performance differences outlined below.
Table 2: Performance Comparison of Isophthalate Linkers
| Feature | This compound | Dimethyl 5-(chloromethyl)isophthalate | Rationale and Experimental Insight |
| Reactivity | High | Moderate | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. This results in faster reaction kinetics for nucleophilic substitutions, often allowing for milder reaction conditions (e.g., lower temperatures).[4] |
| Stability/Shelf Life | Good | Excellent | The higher reactivity of the bromo- compound also makes it slightly more susceptible to degradation via hydrolysis or reaction with trace nucleophiles over long-term storage. The chloro- analog is generally more stable. |
| Typical Purity | 98-99% | 98-99% | Both compounds can be synthesized and purified to high levels. The impurity profiles are often similar, with the primary impurities being the unreacted methyl-isophthalate starting material. |
| Applications | Ideal for reactions requiring high reactivity, such as with sterically hindered nucleophiles or when mild conditions are necessary to preserve sensitive functional groups. | Suitable for standard applications where reaction times are less critical. Its lower reactivity can sometimes be an advantage, offering better control and selectivity in complex syntheses. | |
| Cost-Effectiveness | Generally higher cost | Generally lower cost | Brominating agents are typically more expensive than chlorinating agents, which is reflected in the final product cost. For large-scale synthesis, this can be a significant factor. |
Expert Recommendation: For exploratory synthesis and applications where maximizing yield under mild conditions is paramount, this compound is the superior choice. For process scale-up or when cost is a primary driver and slightly harsher reaction conditions are tolerable, the chloro- analog presents a viable and economical alternative.
Part 3: Experimental Verification: A Self-Validating System
Trust in a supplier's CoA should always be paired with the capability for in-house verification. Below are detailed, field-proven protocols for assessing the purity and identity of this compound.
Workflow for Quality Verification
Caption: Workflow for incoming quality control of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate the main component from its likely impurities, such as the starting material Dimethyl 5-methylisophthalate.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm (where the isophthalate structure has strong absorbance).[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
Data Analysis: The purity is calculated using the area percentage method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100 The expected retention time for the more polar starting material will be shorter than that of the product.
Protocol 2: Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most powerful tool for unambiguous structure confirmation.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Standard ¹H acquisition with 16-32 scans.
Expected Chemical Shifts (δ, ppm) in CDCl₃:
-
~8.6 ppm (singlet, 1H): Aromatic proton at position 2 (between the ester groups).
-
~8.2 ppm (doublet, 2H): Aromatic protons at positions 4 and 6.
-
~4.5 ppm (singlet, 2H): Methylene protons of the bromomethyl group (-CH₂Br). This is the key diagnostic signal.
-
~3.9 ppm (singlet, 6H): Methyl protons of the two ester groups (-OCH₃).
Causality in the Spectrum: The presence of the electron-withdrawing bromine atom deshields the adjacent methylene protons, causing their signal to appear significantly downfield around 4.5 ppm. The singlet nature confirms the absence of adjacent protons. The symmetry of the molecule is reflected in the single signal for the two methyl ester groups and the equivalent signals for the protons at positions 4 and 6.
Reagent Selection Decision Pathway
Caption: Decision tree for selecting between bromo- and chloro-isophthalate linkers.
References
- Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
-
Quora. What is the difference between benzyl chloride and benzyl bromide?. Available from: [Link]
-
ResearchGate. Two transition metal-organic frameworks based on 5-phenyl-isophthalate and N-donor mixed ligands: Structure, magnetic, drug delivery and catalytic properties. Available from: [Link]
-
Organic Syntheses. isophthalaldehyde. Available from: [Link]
-
PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Available from: [Link]
-
PubMed Central. Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Available from: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]
-
PubChem. Dimethyl isophthalate. Available from: [Link]
-
MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. Available from: [Link]
-
National Institutes of Health. Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy. Available from: [Link]
-
ACG Publications. Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Available from: [Link]
-
YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available from: [Link]
-
ResearchGate. 494 PDFs | Review articles in LIGAND-BASED DRUG DESIGN. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Development and Validation of RP-HPLC Method for Estimation of Alcaftadine in Bulk Drug and Dosage Form. Available from: [Link]
- Google Patents. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
-
MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dimethyl 5-(bromomethyl)isophthalate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Dimethyl 5-(bromomethyl)isophthalate, a versatile reagent in organic synthesis, is one such compound. However, its utility in the lab is matched by the critical need for its responsible disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound is a halogenated aromatic compound. The presence of the bromomethyl group introduces specific hazards that dictate its handling and disposal. Brominated organic compounds can be toxic and are often classified as hazardous waste.[1][2] Therefore, they should never be disposed of down the drain.[1][3] The ultimate disposal of this chemical must consider its potential impact on air quality, soil, and water, and must conform to environmental and public health regulations.[4]
Core Principles of Disposal: A Logic-Driven Approach
The proper disposal of this compound is governed by the principles of waste segregation, containment, and adherence to institutional and regulatory protocols. Due to its halogenated nature, it must be collected and disposed of separately from non-halogenated organic waste.[1][2] Mixing halogenated and non-halogenated waste streams can complicate disposal procedures and needlessly increase hazardous waste management costs.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
